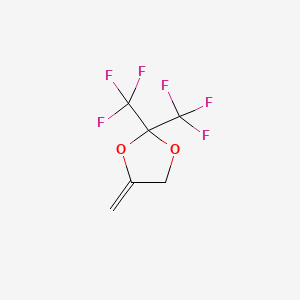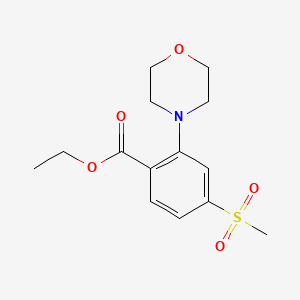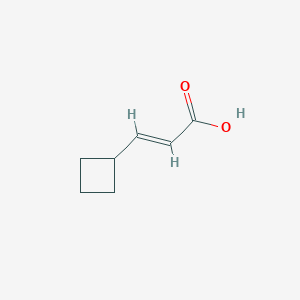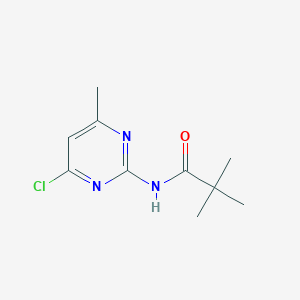
N1-(4-chloro-6-methylpyrimidin-2-yl)-2,2-dimethylpropanamide
Overview
Description
The compound is a derivative of 4-chloro-6-methylpyrimidin-2-yl . Pyrimidine is a key structural component of a variety of important biological molecules . A large number of pyrimidine derivatives have been reported to exhibit a variety of biological activities, including antibacterial, antiviral, antioxidant, anti-proliferative, anti-inflammatory, antiplasmodial, and anticancer .
Synthesis Analysis
While specific synthesis methods for “N1-(4-chloro-6-methylpyrimidin-2-yl)-2,2-dimethylpropanamide” were not found, related compounds have been synthesized using various methods. For instance, new α-aminophosphonates containing potential anticancer active 4-chloro-6-methylpyrimidin-2-amino pharmacophore were synthesized . The title compounds were synthesized by Kabachnik-Fields reaction by using sulfated Titania, a solid acid catalyst that is encompassed with high density of Lewis acidic reaction sites .Molecular Structure Analysis
The molecular structure of the related compound 6-chloro-N-methylpyrimidin-4-amine has been analyzed . The bond length of H3⋯N1 is 2.15 Å typical for weak NH⋯N hydrogen bond. On the other hand, there is no C—H⋯Cl hydrogen bond due to weak π - π stacking interactions and the steric hindrance of –CH3 .Scientific Research Applications
Antibacterial Activity
Pyrimidine derivatives, including our compound of interest, have been investigated for their antibacterial properties . Researchers have found that certain pyrimidines exhibit inhibitory effects against bacterial growth. By understanding the specific interactions between this compound and bacterial enzymes or cell structures, scientists can potentially develop novel antibacterial agents.
Antiviral Potential
Similar to antibacterial properties, pyrimidine derivatives have been explored for their antiviral activity . Investigating the interaction of our compound with viral proteins or nucleic acids could lead to the development of antiviral drugs. These drugs may target specific viruses, such as influenza or herpes, by disrupting essential viral processes.
Antioxidant Properties
Pyrimidines have been associated with antioxidant effects . Antioxidants play a crucial role in protecting cells from oxidative stress and preventing damage caused by free radicals. Researchers may explore whether our compound exhibits antioxidant activity and its potential applications in health and disease prevention.
Anti-Inflammatory Effects
Inflammation is a key factor in various diseases, including autoimmune disorders and chronic conditions. Pyrimidine derivatives have been studied for their anti-inflammatory properties . Investigating whether our compound modulates inflammatory pathways could provide insights into novel anti-inflammatory therapies.
Anticancer Research
Pyrimidines have shown promise as anticancer agents . Researchers have explored their effects on cancer cell growth, apoptosis, and metastasis. Investigating our compound’s impact on cancer cell lines or animal models could reveal its potential as a targeted therapy for specific cancer types.
Novel Pesticide Development
Interestingly, our compound has been evaluated for its insecticidal and antifungal activity . It exhibited low toxicity to zebrafish but showed significant inhibition against mosquitoes. Researchers may further investigate its mode of action and explore its potential as a novel pesticide to combat insect pests.
Mechanism of Action
Mode of Action
The exact mode of action of N1-(4-chloro-6-methylpyrimidin-2-yl)-2,2-dimethylpropanamide is currently unknown . It is known that pyrimidine derivatives, which this compound is a part of, have a wide range of biological activities, including antibacterial, antiviral, antioxidant, anti-proliferative, anti-inflammatory, antiplasmodial, and anticancer effects .
Biochemical Pathways
Pyrimidine derivatives are known to interact with various biochemical pathways, but the exact pathways and their downstream effects for this specific compound need further investigation .
properties
IUPAC Name |
N-(4-chloro-6-methylpyrimidin-2-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c1-6-5-7(11)13-9(12-6)14-8(15)10(2,3)4/h5H,1-4H3,(H,12,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXBPDICPVIQGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)C(C)(C)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-chloro-6-methylpyrimidin-2-yl)-2,2-dimethylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



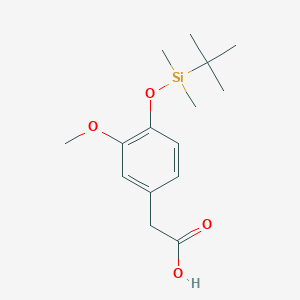
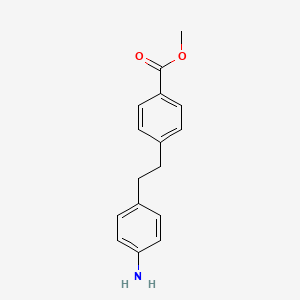
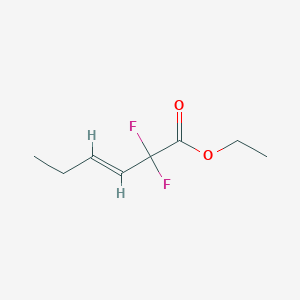
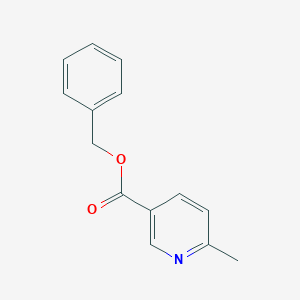

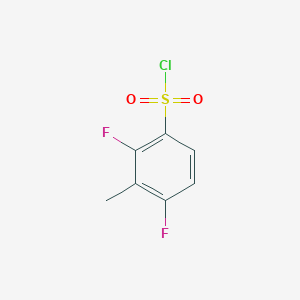


![1-(2-Naphthyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B3039826.png)
